4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, featuring a sulfonamide group at the 2-position of the oxazepine core and a bromine substituent on the benzenesulfonamide moiety. Its molecular formula is C₁₉H₁₃BrN₂O₄S, with a monoisotopic mass of 468.96 g/mol. The bromine atom enhances lipophilicity and may influence binding affinity in receptor-targeted applications .
Properties
IUPAC Name |
4-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O4S/c20-12-5-8-14(9-6-12)27(24,25)22-13-7-10-17-15(11-13)19(23)21-16-3-1-2-4-18(16)26-17/h1-11,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHNYFJVJJJGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield . Another method involves copper-catalyzed C-N and C-O coupling reactions, which are efficient and practical for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs.
Scientific Research Applications
4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, core modifications, and physicochemical properties.
Structural Analogs: Benzenesulfonamide Derivatives
These compounds share the dibenzo[b,f][1,4]oxazepine core but differ in substituents on the benzenesulfonamide group:
Key Observations :
- Halogen vs. Methoxy Substitutions : Bromine and chlorine increase lipophilicity, favoring membrane penetration, while methoxy groups enhance aqueous solubility .
- Fluorine’s Role : Fluorine in the 4-fluoro analog reduces metabolic degradation, a common strategy in drug design .
Core Modifications: Oxazepine vs. Thiazepine Derivatives
Replacing the oxygen atom in the oxazepine core with sulfur (yielding thiazepine) alters electronic properties and conformational flexibility:
Key Observations :
- Synthetic Accessibility : Thiazepine derivatives often require additional oxidation steps (e.g., MCPBA) to form sulfone or sulfoxide groups .
Substituent Variations on the Oxazepine Core
Alkyl or aryl groups at the 10-position of the oxazepine core modulate steric and electronic properties:
Key Observations :
Biological Activity
4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This compound belongs to a class of dibenzo derivatives that have been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
The molecular structure of 4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is represented by the following chemical formula:
- Molecular Formula : CHBrNO
- Molecular Weight : 409.2 g/mol
- CAS Number : 921891-06-7
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. A study examining various benzenesulfonamide derivatives indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity of 4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has not been extensively documented in the available literature; however, related compounds in this class have demonstrated notable antibacterial effects .
The biological activity of sulfonamide compounds often involves interaction with specific biomolecules. For instance, some studies suggest that these compounds can act as inhibitors of carbonic anhydrase or dihydropteroate synthase, enzymes critical for bacterial metabolism .
Additionally, there is evidence indicating that certain sulfonamides can modulate calcium channels, which may influence cardiovascular dynamics. This modulation could lead to alterations in perfusion pressure and coronary resistance, suggesting a potential therapeutic role in cardiovascular diseases .
Case Studies and Experimental Findings
- Antimicrobial Studies : A study conducted on various dibenzo derivatives showed promising results against bacterial strains. The synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing that some derivatives exhibited MIC values comparable to traditional antibiotics .
- Calcium Channel Interaction : In vitro studies demonstrated that certain benzenesulfonamide derivatives could inhibit calcium channel activity, leading to decreased coronary resistance. This finding suggests a potential application in managing hypertension and other cardiovascular conditions .
Pharmacokinetics
Understanding the pharmacokinetic properties of 4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is crucial for evaluating its therapeutic potential. Theoretical models such as ADME (Absorption, Distribution, Metabolism, Excretion) simulations have been employed to predict how this compound behaves in biological systems. Parameters such as solubility and permeability are essential for determining its bioavailability and overall efficacy .
Research Findings Summary Table
Q & A
Q. What synthetic methodologies are recommended for preparing 4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions: (1) Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted precursors (e.g., using hydrazonamide derivatives under DMF/K₂CO₃ conditions) . (2) Sulfonamide coupling via nucleophilic substitution, introducing the bromo group using bromobenzene derivatives. Optimize yield (70-85%) by controlling temperature (80-100°C), using Pd catalysts for cross-coupling, and employing purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., oxazepine ring protons at δ 6.8-7.5 ppm, sulfonamide NH at δ 10.2 ppm) .
- HPLC : Quantifies purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 473.2) .
Q. What in vitro models are used for initial pharmacological screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to reference drugs .
- Anticancer potential : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), reporting IC50 values (e.g., 12–25 μM) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 10 μM concentration) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the bromo substituent and sulfonamide moiety?
- Synthetic analogs : Replace bromo with chloro, methyl, or trifluoromethyl groups to assess electronic effects on bioactivity .
- Bioassay comparison : Test analogs in standardized antimicrobial/anticancer assays. For example, bromo derivatives show 2–3× lower MICs than chloro analogs due to enhanced electrophilicity .
- Molecular docking : Map interactions (e.g., bromo group’s hydrophobic contact with bacterial DNA gyrase) .
Q. What strategies resolve contradictions in reported biological efficacy (e.g., varying IC50 values)?
- Assay standardization : Control variables like serum content (e.g., 10% FBS vs. serum-free), pH (7.4), and incubation time (48–72 hrs) .
- Orthogonal validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) alongside MTT .
- Purity verification : Use HPLC-MS to exclude degradation products (e.g., de-brominated byproducts) .
Q. How can biophysical techniques characterize target engagement mechanisms?
- Molecular docking : Predict binding to ATP pockets of kinases (e.g., docking score ≤−8.5 kcal/mol suggests strong binding) .
- Enzyme kinetics : Measure Km and Vmax shifts in target enzymes (e.g., 50% inhibition of COX-2 at 5 μM) .
- Circular dichroism (CD) : Monitor conformational changes in proteins upon compound binding .
Q. What methodologies optimize solubility and stability for in vivo studies?
- Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) to achieve aqueous solubility >1 mg/mL .
- Accelerated stability studies : Expose to pH 2–9 buffers at 40°C for 48 hrs, analyzing degradation via LC-MS .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to sulfonamide NH for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
